

Application of Ferric Tartrate in Iron Bioavailability Studies

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Compound of Interest		
Compound Name:	Ferric tartrate	
Cat. No.:	B1599040	Get Quote

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Introduction

Iron deficiency remains a significant global health concern, necessitating the development of effective and well-tolerated iron supplements and fortified foods. The bioavailability of iron from these sources is a critical determinant of their efficacy. **Ferric tartrate**, a complex of ferric iron with tartaric acid, is one such compound of interest. This document provides detailed application notes and protocols for assessing the iron bioavailability of **ferric tartrate**, drawing upon established methodologies used for other iron compounds. While specific quantitative data for **ferric tartrate** is limited in publicly available literature, the protocols outlined here provide a robust framework for its evaluation.

Data Presentation: Comparative Bioavailability of Iron Compounds

The following table summarizes the relative bioavailability of various iron compounds from literature, providing a comparative context for assessing **ferric tartrate**. Ferrous sulfate is often used as the reference standard due to its high bioavailability.



Iron Compound	Form	Relative Bioavailability vs. Ferrous Sulfate (%)	Key Findings & Citations
Ferrous Sulfate	Ferrous (Fe ²⁺)	100 (Reference)	Considered the "gold standard" due to high bioavailability, but can cause gastrointestinal side effects.[1][2]
Ferric Pyrophosphate	Ferric (Fe ³⁺)	62	Bioavailability is influenced by particle size; micronized forms show improved absorption.[1]
Ferric Citrate	Ferric (Fe³+)	Variable	Effective in improving iron status in animal models.[3]
Ferric Polymaltose	Ferric (Fe ³⁺)	Lower than Ferrous Sulfate	Some studies suggest poorer bioavailability compared to ferrous salts.[2]
Ferric Maltol	Ferric (Fe ³⁺)	Effective	Shows rapid and sustained absorption, with uptake regulated by body iron stores.[4]
Ferrous Fumarate	Ferrous (Fe²+)	High	Generally considered to have high bioavailability, comparable to ferrous sulfate.[5]

Experimental Protocols

In Vivo: Rat Hemoglobin Repletion Bioassay

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This is a widely accepted method for determining the bioavailability of iron from various sources.[6][7]

Objective: To determine the relative bioavailability of **ferric tartrate** by measuring hemoglobin regeneration in iron-deficient rats.

Materials:

- Weanling male Sprague-Dawley or Wistar rats
- Iron-deficient basal diet (AIN-93G formulation, without iron)
- Ferric Tartrate
- Ferrous Sulfate (as a reference standard)
- Deionized water
- Metabolic cages
- Hemoglobinometer
- Analytical balance

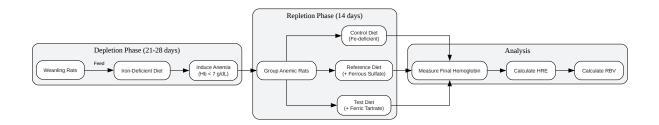
Procedure:

- Depletion Phase (21-28 days):
 - House weanling rats in individual cages.
 - Provide ad libitum access to the iron-deficient basal diet and deionized water.
 - Monitor body weight and general health regularly.
 - At the end of the depletion period, collect a blood sample from the tail vein to confirm anemia (hemoglobin levels typically < 7 g/dL).
- Repletion Phase (14 days):



- Divide the anemic rats into experimental groups (n=8-10 per group):
 - Control Group: Continue on the iron-deficient basal diet.
 - Reference Group: Iron-deficient diet supplemented with a known concentration of iron from ferrous sulfate.
 - Test Group(s): Iron-deficient diet supplemented with varying concentrations of iron from ferric tartrate.
- Provide the respective diets and deionized water ad libitum for 14 days.
- Monitor food intake and body weight daily.
- Analysis:
 - At the end of the repletion period, collect a final blood sample to measure hemoglobin concentration.
 - Calculate the hemoglobin regeneration efficiency (HRE) using the following formula:
 - HRE (%) = (Final Hb Fe Initial Hb Fe) / Total Fe Intake * 100
 - Where Hb Fe (mg) = Body Weight (g) x 0.07 (blood volume) x Hb concentration (g/mL)
 x 3.35 (mg Fe/g Hb)
 - The relative bioavailability of **ferric tartrate** is calculated as:
 - RBV (%) = (Slope of dose-response for Ferric Tartrate) / (Slope of dose-response for Ferrous Sulfate) * 100





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Workflow for the Rat Hemoglobin Repletion Bioassay.

In Vitro: Caco-2 Cell Model

The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates to form a monolayer of cells with characteristics of intestinal enterocytes, making it a valuable tool for in vitro iron uptake studies.[8][9]

Objective: To assess the bioavailability of iron from **ferric tartrate** by measuring ferritin formation in Caco-2 cells.

Materials:

- Caco-2 cells
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- · Non-essential amino acids, penicillin-streptomycin
- Transwell inserts (0.4 µm pore size)



Ferric Tartrate

- Ferrous Sulfate (as a reference)
- Ascorbic acid
- Cell lysis buffer
- Ferritin ELISA kit

Procedure:

- Cell Culture and Differentiation:
 - Culture Caco-2 cells in DMEM supplemented with FBS, non-essential amino acids, and antibiotics.
 - Seed cells onto Transwell inserts and allow them to grow and differentiate for 18-21 days, forming a confluent monolayer.
- Iron Uptake Experiment:
 - Prepare solutions of ferric tartrate and ferrous sulfate in a serum-free medium. Ascorbic acid should be added to the ferrous sulfate solution to maintain iron in the ferrous state.
 - Wash the Caco-2 cell monolayers with phosphate-buffered saline (PBS).
 - Add the iron solutions to the apical side of the Transwell inserts and incubate for 2-24 hours.
- Ferritin Analysis:
 - After incubation, wash the cells with PBS to remove any surface-bound iron.
 - Lyse the cells using a suitable lysis buffer.
 - Determine the protein concentration of the cell lysates.
 - Measure the ferritin concentration in the cell lysates using a commercial ELISA kit.

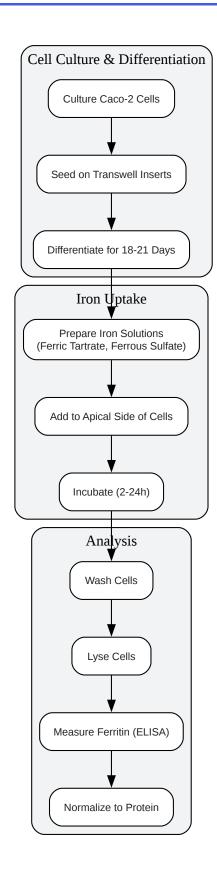
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- Normalize ferritin concentration to the total protein concentration (ng ferritin/mg protein).
- Data Interpretation:
 - The amount of ferritin formed is proportional to the amount of iron taken up by the cells.
 - Compare the ferritin formation from **ferric tartrate** to that from ferrous sulfate to determine its relative in vitro bioavailability.





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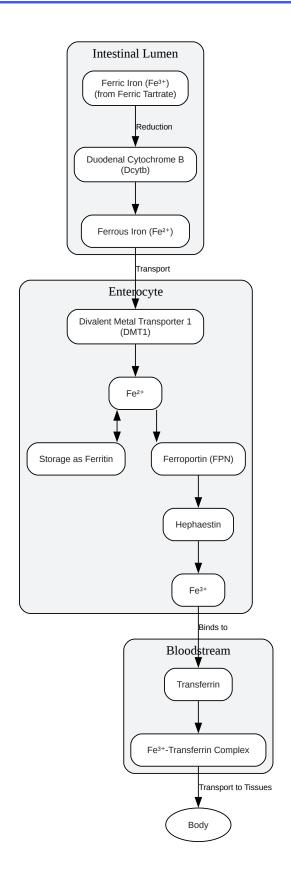
Workflow for the in vitro Caco-2 Cell Iron Bioavailability Assay.



Non-Heme Iron Absorption Pathway

The absorption of non-heme iron, such as that from **ferric tartrate**, is a complex and highly regulated process that primarily occurs in the duodenum.





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Simplified pathway of non-heme iron absorption in the duodenum.



Pathway Description:

- Reduction: In the intestinal lumen, dietary ferric iron (Fe³⁺) from compounds like ferric tartrate must first be reduced to ferrous iron (Fe²⁺) by reductases such as duodenal cytochrome B (Dcytb) on the apical surface of enterocytes.[10]
- Uptake: Ferrous iron is then transported into the enterocyte by the Divalent Metal Transporter 1 (DMT1).[10]
- Intracellular Fate: Once inside the enterocyte, iron can be either stored as ferritin or transported out of the cell.
- Export: Iron is exported from the basolateral membrane of the enterocyte into the bloodstream via the transporter ferroportin.
- Oxidation and Transport: The exported ferrous iron is then re-oxidized to ferric iron by hephaestin, a ferroxidase, and binds to transferrin for transport throughout the body.[11]

Conclusion

The evaluation of iron bioavailability is essential for the development of effective iron interventions. While specific data on **ferric tartrate** is not extensively available, the established in vivo and in vitro models described in these application notes provide a comprehensive framework for its assessment. The rat hemoglobin repletion bioassay offers a systemic evaluation of iron utilization, while the Caco-2 cell model provides a rapid and ethical method for initial screening and mechanistic studies. By employing these standardized protocols, researchers can generate robust and comparable data on the bioavailability of iron from **ferric tartrate**, contributing to the development of improved solutions for combating iron deficiency.

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